molecular formula C10H13NO3 B095367 N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide CAS No. 15458-48-7

N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide

Cat. No. B095367
CAS RN: 15458-48-7
M. Wt: 195.21 g/mol
InChI Key: MRADHZSVGNCOQU-UHFFFAOYSA-N
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Description

The compound "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide" is a derivative of cyclohexene dicarboximide, which is a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into related compounds that can help infer some of the characteristics and behaviors of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide".

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been reported, such as the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which were obtained and characterized by various spectroscopic methods . Additionally, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved using urea as a catalyst under ultrasound in aqueous media, which suggests that similar conditions could potentially be applied for the synthesis of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide" .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be quite complex. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring . This information provides a basis for understanding the potential molecular geometry and conformation of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide".

Chemical Reactions Analysis

The chemical reactions of cyclohexene derivatives can vary widely. The mass spectrometric analysis of N-substituted cyclohexene-1,2-dicarboximides provided evidence for 1,3 and 1,4 hydrogen migrations, which are important reactions that can influence the stability and reactivity of these compounds . These findings could be relevant when considering the reactivity of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide" are not directly reported in the provided papers, the studies on related compounds can offer some insights. For example, the mass spectra of similar compounds showed characteristic nominal ions, which could be indicative of the fragmentation patterns and stability of the compound . The synthesis methods reported also suggest that these compounds can be obtained in high yields and may exhibit favorable solubility in certain conditions .

Scientific Research Applications

Mass Spectrometric Analysis

  • Cyclohexene derivatives like N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide have been analyzed using mass spectrometry, revealing characteristic ions and fragmentation patterns. This analysis is crucial for understanding the structure and reactivity of these compounds (Mitchell & Waller, 1970).

Catalysis in Organic Reactions

  • These derivatives are involved in catalytic actions in oxidation reactions of organic compounds, indicating their role in facilitating chemical transformations (Kuznetsova et al., 2018).

Photodegradation Studies

  • The photodegradation behavior of related cyclohexene dicarboximides, such as in fungicides, has been studied, highlighting their stability and reactivity under light exposure (Schwack & Flösser-Müller, 1990).

Conformational Studies in Organic Synthesis

  • The synthesis and conformational analysis of cyclohexene-based nucleosides, related to N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide, have been explored, linking their structure to potential biological activity (Maurinsh et al., 1997).

Optical Resolution in Chemistry

  • Optically pure enantiomers of similar compounds have been obtained through complexation with optically active host compounds, indicating the potential for creating specific isomers for targeted applications (Toda, Miyamoto, & Ohta, 1994).

Reaction Mechanisms and Synthesis

  • Studies on the reaction mechanisms involving cyclohexene derivatives and their use in synthesis processes have been conducted, providing insights into their reactivity and potential applications in creating new compounds (Sanhes et al., 2008).

Safety And Hazards

“N-(2-Hydroxyethyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye damage .

properties

IUPAC Name

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-2,7-8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRADHZSVGNCOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935017
Record name 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide

CAS RN

15458-48-7
Record name 3a,4,7,7a-Tetrahydro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
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Record name 1,2,3,6,-Tetrahydro-N-(2-hydroxyethyl)phthalimide
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Record name 15458-48-7
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Record name 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,-tetrahydro-N-(2-hydroxyethyl)phthalimide
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